Cas no 10349-08-3 (3-(4-Chlorophenyl)-1,2,5-oxadiazole)
3-(4-Chlorophenyl)-1,2,5-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Chlorophenyl)-1,2,5-oxadiazole
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- MDL: MFCD03017683
- Inchi: 1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H
- InChI Key: PFQKBMUSFZCBOO-UHFFFAOYSA-N
- SMILES: O1N=CC(C2=CC=C(Cl)C=C2)=N1
3-(4-Chlorophenyl)-1,2,5-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129095-1g |
3-(4-Chlorophenyl)-1,2,5-oxadiazole |
10349-08-3 | ≥95% | 1g |
¥8500.00 | 2024-07-09 | |
| eNovation Chemicals LLC | D777237-1g |
3-(4-Chlorophenyl)-1,2,5-oxadiazole |
10349-08-3 | 95% | 1g |
$990 | 2024-07-20 | |
| eNovation Chemicals LLC | D777237-1g |
3-(4-Chlorophenyl)-1,2,5-oxadiazole |
10349-08-3 | 95% | 1g |
$990 | 2025-02-27 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SY129095-1g |
3-(4-Chlorophenyl)-1,2,5-oxadiazole |
10349-08-3 | 95% | 1g |
¥3800.00 | 2023-09-15 | |
| Chemenu | CM720818-1g |
3-(4-Chlorophenyl)-1,2,5-oxadiazole |
10349-08-3 | 95%+ | 1g |
$1417 | 2023-11-26 | |
| eNovation Chemicals LLC | D777237-1g |
3-(4-Chlorophenyl)-1,2,5-oxadiazole |
10349-08-3 | 95% | 1g |
$990 | 2025-02-27 |
3-(4-Chlorophenyl)-1,2,5-oxadiazole Suppliers
3-(4-Chlorophenyl)-1,2,5-oxadiazole Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-(4-Chlorophenyl)-1,2,5-oxadiazole
Recent Advances in the Study of 3-(4-Chlorophenyl)-1,2,5-oxadiazole (CAS: 10349-08-3) in Chemical Biology and Pharmaceutical Research
3-(4-Chlorophenyl)-1,2,5-oxadiazole (CAS: 10349-08-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its oxadiazole core and chlorophenyl substituent, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a bioactive molecule, focusing on its interactions with biological targets and its pharmacological effects.
One of the key areas of research involving 3-(4-Chlorophenyl)-1,2,5-oxadiazole is its role as a modulator of enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits inhibitory effects on certain kinases involved in inflammatory pathways. The study utilized molecular docking and kinetic assays to elucidate the binding interactions between the compound and the kinase active site, revealing a high affinity and specificity. These findings suggest potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its enzyme-modulating properties, 3-(4-Chlorophenyl)-1,2,5-oxadiazole has been investigated for its antimicrobial activity. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays. These results position the compound as a promising candidate for the development of novel antibiotics.
Another notable application of 3-(4-Chlorophenyl)-1,2,5-oxadiazole is in the field of cancer research. A 2022 study in European Journal of Medicinal Chemistry explored its antiproliferative effects on various cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through the activation of caspase-3 and -9, as well as the inhibition of the PI3K/AKT signaling pathway. These mechanistic insights provide a foundation for further development of oxadiazole-based anticancer agents.
Despite these promising findings, challenges remain in the optimization of 3-(4-Chlorophenyl)-1,2,5-oxadiazole for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Recent advancements in computational chemistry and high-throughput screening offer opportunities to overcome these hurdles, as demonstrated by a 2023 study in Drug Discovery Today that employed machine learning algorithms to predict optimal derivatives of the compound.
In conclusion, 3-(4-Chlorophenyl)-1,2,5-oxadiazole (CAS: 10349-08-3) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its diverse biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects, underscore its value as a scaffold for drug development. Future research should focus on addressing the pharmacokinetic and pharmacodynamic challenges to unlock its full therapeutic potential.
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